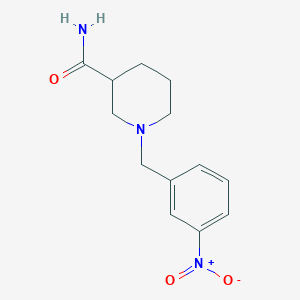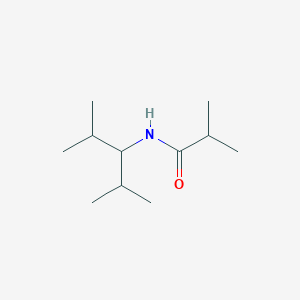
1-(3-nitrobenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrobenzyl)-3-piperidinecarboxamide, also known as SNAP-5114, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a piperidinecarboxamide derivative that acts as a selective inhibitor of the glycine transporter GlyT1. This compound has been shown to have promising effects in various research applications, including neuroscience and drug development.
作用機序
1-(3-nitrobenzyl)-3-piperidinecarboxamide acts as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the availability of glycine for neurotransmission. The inhibition of GlyT1 by 1-(3-nitrobenzyl)-3-piperidinecarboxamide leads to increased glycine levels in the synaptic cleft, which enhances the activity of glycine receptors. This results in increased inhibitory neurotransmission, which has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-nitrobenzyl)-3-piperidinecarboxamide are primarily related to its ability to inhibit the glycine transporter GlyT1. This leads to increased glycine levels in the synaptic cleft, which enhances the activity of glycine receptors. The increased inhibitory neurotransmission has potential implications for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
実験室実験の利点と制限
One advantage of using 1-(3-nitrobenzyl)-3-piperidinecarboxamide in lab experiments is its ability to selectively inhibit the glycine transporter GlyT1. This allows for the specific modulation of glycine levels in the synaptic cleft, which can be useful for studying the role of glycine in various physiological processes. However, one limitation of using 1-(3-nitrobenzyl)-3-piperidinecarboxamide is its potential off-target effects. It is important to carefully consider the concentration and duration of exposure to 1-(3-nitrobenzyl)-3-piperidinecarboxamide in order to minimize any potential off-target effects.
将来の方向性
There are several potential future directions for research involving 1-(3-nitrobenzyl)-3-piperidinecarboxamide. One direction is the further investigation of its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, anxiety, and depression. Another direction is the exploration of its potential use as a tool for studying the role of glycine in various physiological processes. Additionally, further research is needed to better understand the potential off-target effects of 1-(3-nitrobenzyl)-3-piperidinecarboxamide and to develop strategies for minimizing these effects.
合成法
The synthesis of 1-(3-nitrobenzyl)-3-piperidinecarboxamide involves a multi-step process that includes the reaction of 3-nitrobenzaldehyde with piperidine and the subsequent reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through the reaction of the cyanogen bromide intermediate with carboxamide.
科学的研究の応用
1-(3-nitrobenzyl)-3-piperidinecarboxamide has been utilized in various research applications due to its ability to selectively inhibit the glycine transporter GlyT1. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of neuronal excitability and synaptic plasticity. The inhibition of GlyT1 by 1-(3-nitrobenzyl)-3-piperidinecarboxamide has been shown to enhance the activity of glycine receptors, leading to increased glycine levels in the synaptic cleft. This has potential implications for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-4-2-6-15(9-11)8-10-3-1-5-12(7-10)16(18)19/h1,3,5,7,11H,2,4,6,8-9H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTGNNSWLGSSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5137239.png)
![4-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5137247.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)

![2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)